molecular formula C19H18ClN7O B2439295 (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 1798404-29-1

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Cat. No. B2439295
CAS RN: 1798404-29-1
M. Wt: 395.85
InChI Key: CNCWNTCRSSVEJJ-VMPITWQZSA-N
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Description

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H18ClN7O and its molecular weight is 395.85. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Properties

  • Anticonvulsant Compounds Analysis : The structural and electronic properties of anticonvulsant compounds, including those with a 1,2,4-triazine core, were analyzed through X-ray diffraction and ab initio molecular-orbital calculations. These studies offer insights into the orientation and electronic interactions of different parts of the molecules, contributing to understanding their pharmacological activities (Georges, Vercauteren, Evrard, & Durant, 1989).

Biological Activity Evaluation

  • Anti-diabetic Drug Development : Synthesized triazolo-pyridazine-6-yl-substituted piperazines showed significant potential as anti-diabetic medications. Their Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities were evaluated, demonstrating their potential effectiveness in treating diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
  • Antitumor Activity in Breast Cancer : A series of 1,2,4-triazine derivatives bearing piperazine amide moiety exhibited significant potential in anticancer activities, especially against MCF-7 breast cancer cells. This highlights the relevance of such compounds in developing new therapeutic agents for breast cancer (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antihistaminic and Anti-inflammatory Applications

  • Inhibition of Eosinophil Infiltration and Antihistaminic Activity : Compounds incorporating a piperidine or piperazine group showed both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, indicating their potential use in treating allergic reactions and related conditions (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

Synthesis and Structural Analysis

  • Novel Compound Synthesis and Structural Assessment : The synthesis of novel compounds like 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and similar structures, and their subsequent structural analysis through techniques like FTIR, NMR, and X-ray diffraction, provide foundational knowledge for further pharmaceutical applications (Wujec & Typek, 2023).

Additional Applications

  • Antidepressant Potential : Research into pyridazine derivatives, including those with arylpiperazinyl structures, has explored their potential as antidepressants, showcasing the diverse therapeutic potential of these compounds (Rubat, Coudert, Bastide, & Tronche, 1995).
  • Antimicrobial Properties : Certain 1,2,4-triazine derivatives have been studied for their antimicrobial activities, demonstrating effectiveness against various microorganisms and contributing to the search for new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN7O/c20-16-4-2-1-3-15(16)5-8-19(28)26-11-9-25(10-12-26)17-6-7-18(24-23-17)27-14-21-13-22-27/h1-8,13-14H,9-12H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCWNTCRSSVEJJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

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